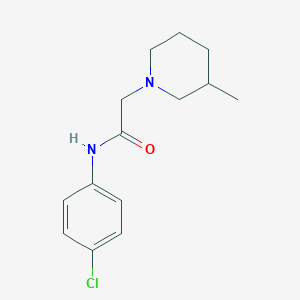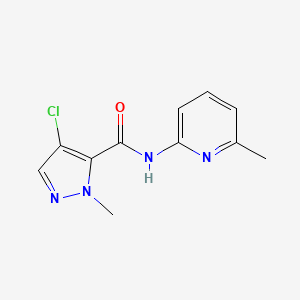
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in pharmaceutical research. CPCA is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide is believed to act as a dopamine receptor antagonist, meaning that it blocks the activity of dopamine in the brain. This mechanism of action has been shown to be effective in treating the symptoms of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing the levels of dopamine in the brain, increasing the levels of serotonin in the brain, and reducing the levels of norepinephrine in the brain. These effects have been linked to the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide as a treatment for Parkinson's disease and other neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the effects of dopamine receptor antagonists. However, one limitation of using N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, including:
1. Further study of the mechanisms of action of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide and its potential use as a treatment for Parkinson's disease and other neurological disorders.
2. Investigation of the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide as a tool for studying the effects of other drugs on dopamine receptor activity.
3. Exploration of the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide in the development of new drugs for the treatment of neurological disorders.
4. Investigation of the potential side effects of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide and the development of strategies to minimize these effects.
5. Study of the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide to better understand its potential use in clinical settings.
合成方法
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 3-methylpiperidine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of recrystallizations to yield pure N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide.
科学研究应用
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for Parkinson's disease and as a tool for studying the mechanisms of action of other drugs.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXBZBWKHQTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1-[2-(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5401831.png)
![N-cyclopentyl-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetamide](/img/structure/B5401834.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401840.png)
![2-ethyl-7-(3-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401845.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5401847.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B5401859.png)
![2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5401864.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)